molecular formula C15H14N2O5S2 B2895811 (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate CAS No. 477568-08-4

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate

Cat. No.: B2895811
CAS No.: 477568-08-4
M. Wt: 366.41
InChI Key: SHSGWEPAAQTDJZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophen-2-carboxylate” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), an acrylamido group (-NHCOCH=CH2), and a carboxylate ester group (-COOEt). It also contains two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom .

Scientific Research Applications

Radiosensitizers and Cytotoxins

Research has been conducted on the synthesis of nitrothiophene derivatives to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, including variations of nitrothiophene carboxamides, have been studied for their ability to sensitize hypoxic mammalian cells to radiation, indicating their potential in enhancing radiotherapy efficacy (Threadgill et al., 1991).

Antioxidant and Anti-inflammatory Activities

A series of compounds derived from thiophene carboxylates have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Notably, compounds with phenolic substitutions exhibited significant activity, suggesting their potential in treating inflammatory conditions (Madhavi & Sreeramya, 2017).

Nonlinear Optical Materials

Thiophene dyes have been investigated for their nonlinear optical properties, aiming at applications in photonic and optoelectronic devices. These studies highlight the potential of thiophene-based compounds in developing materials for optical limiting, essential for protecting human eyes and optical sensors (Anandan et al., 2018).

Electrophilic Reactions and Functionalization

Research has explored the use of thiophene moieties in electrophilic reactions, demonstrating their utility in distant functionalization. This approach has been applied to synthesize long-chain esters with remote functional groups, showcasing the versatility of thiophene derivatives in organic synthesis (Yang et al., 2000).

Biothiol Detection

A study has developed a thiophene-based fluorescent probe for the selective and sensitive detection of biothiols in living cells. This research underscores the application of thiophene derivatives in analytical chemistry and diagnostics, providing tools for studying physiological processes and diseases (Wang et al., 2017).

Water-soluble Polymers

Investigations into water-soluble polythiophene carboxylic acids have revealed their unique solution properties, such as pH-induced conformational changes. These findings indicate the potential of thiophene-based polymers in developing responsive materials for various applications (Kim et al., 1999).

Properties

IUPAC Name

ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGWEPAAQTDJZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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